

Amisulpride Hydrochloride: A Comprehensive Technical Guide to its Molecular Structure and Characterization

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Compound of Interest

Compound Name: *Amisulpride hydrochloride*

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Introduction

Amisulpride, a substituted benzamide atypical antipsychotic and antiemetic agent, is distinguished by its selective antagonist activity at dopamine D2 and D3 receptors.^{[1][2]} Its therapeutic efficacy is notably dose-dependent. At lower doses, amisulpride preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release, which is thought to contribute to its antidepressant effects and efficacy against the negative symptoms of schizophrenia.^{[1][3]} At higher doses, it acts as a postsynaptic D2/D3 receptor antagonist, effectively mitigating the positive symptoms of schizophrenia.^{[1][3]} This technical guide provides an in-depth overview of the molecular structure and physicochemical characterization of **amisulpride hydrochloride**, presenting key data and experimental methodologies for its analysis.

Molecular and Physicochemical Properties

Amisulpride hydrochloride is the hydrochloride salt of amisulpride. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Chemical Name	4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide hydrochloride	[4]
Molecular Formula	C ₁₇ H ₂₈ ClN ₃ O ₄ S	[4]
Molecular Weight	405.94 g/mol	[4]
Appearance	Crystals from acetone	[4]
Melting Point	126-127 °C	[4]
Solubility	Soluble in DMSO.	

Molecular Structure and Crystallography

Amisulpride hydrochloride is known to exist in at least two polymorphic forms, designated as Form I and Form II.[3][5] These forms are conformational polymorphs, with the primary structural difference centered around the ethylsulfonyl group.[3] Form II has been reported to exhibit lower hygroscopicity and improved solubility compared to Form I, making it a potentially more favorable form for pharmaceutical development.[3]

Crystallographic Data

Detailed crystallographic information files (CIFs) for the specific hydrochloride salt polymorphs are not readily available in open-access databases. However, a publication by Zhang et al. (2017) in the Journal of Pharmaceutical and Biomedical Analysis describes the single crystal X-ray structure analysis (SXRD) of both polymorphs.[3] Researchers are encouraged to consult this primary literature for in-depth crystallographic data.

Table 1: Powder X-ray Diffraction (PXRD) Data for Amisulpride

The crystalline nature of amisulpride has been confirmed by PXRD, with characteristic peaks observed at various 2θ values.[6]

2θ Values (°)

12.11

15.85

18.75

20.23

22.04

23.14

24.02

26.08

27.79

28.94

(Data obtained from a study on amisulpride co-crystals, which includes the PXRD pattern of the pure drug.)^[6]

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in the amisulpride molecule. The IR spectrum of amisulpride shows characteristic peaks corresponding to its structural features.

Table 2: Key FTIR Vibrational Bands of Amisulpride

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group	Reference
3390.86	N-H stretching	Primary amine (-NH ₂)	[6]
1631.78	C=O stretching	Amide	[6]
1058.92	SO ₂ stretching	Sulfonyl	[6]

The formation of co-crystals with sodium acetate resulted in shifts of the N-H stretching to 3415.94 cm^{-1} and the C=O stretching to 1647.21 cm^{-1} , indicating intermolecular interactions.

[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (^1H) and carbon (^{13}C) atoms in the amisulpride molecule. While detailed experimental spectra with complete peak assignments for the hydrochloride salt are not readily available in the searched resources, the general chemical shifts can be predicted based on the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of amisulpride, aiding in its identification and structural elucidation.

Table 3: Mass Spectrometry Data for Amisulpride

Ionization Mode	Precursor Ion (m/z)	Key Fragment Ions (m/z)	Reference
ESI+	370.181	242.0485, 243.0509, 371.1827	[7]

The fragmentation pattern provides valuable information for the structural confirmation of amisulpride in various analytical methods.

Chromatographic Characterization

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for the quantification and analysis of amisulpride in bulk drug substances and pharmaceutical formulations.

Table 4: Summary of a Validated HPLC Method for Amisulpride

Parameter	Value
Linearity Range	2-10 µg/mL
Correlation Coefficient (R^2)	0.9999
Limit of Detection (LOD)	0.0175 µg/mL
Limit of Quantitation (LOQ)	0.0577 µg/mL
Recovery	99.53% to 99.72%

Experimental Protocols

Single Crystal X-ray Diffraction (SXRD)

Objective: To determine the three-dimensional atomic structure of single crystals of **amisulpride hydrochloride** polymorphs.

Methodology:

- Crystal Growth: Grow single crystals of Form I and Form II of **amisulpride hydrochloride** from appropriate solvent systems as described in the literature.[3]
- Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.
- Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation) and detector. Data is typically collected at a controlled temperature (e.g., 100 K or 298 K).
- Structure Solution and Refinement: Process the collected diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final crystal structure.

Powder X-ray Diffraction (PXRD)

Objective: To characterize the crystalline form of a bulk powder sample of **amisulpride hydrochloride**.

Methodology:

- **Sample Preparation:** Gently grind the powder sample to ensure a random orientation of the crystallites. Pack the powder into a sample holder.
- **Data Collection:** Collect the PXRD pattern using a powder diffractometer with a monochromatic X-ray source (e.g., Cu K α radiation). Scan a range of 2 θ angles (e.g., 5° to 40°).
- **Data Analysis:** Analyze the resulting diffractogram to identify the characteristic peaks (2 θ values) and their intensities, which serve as a fingerprint for the specific polymorphic form.

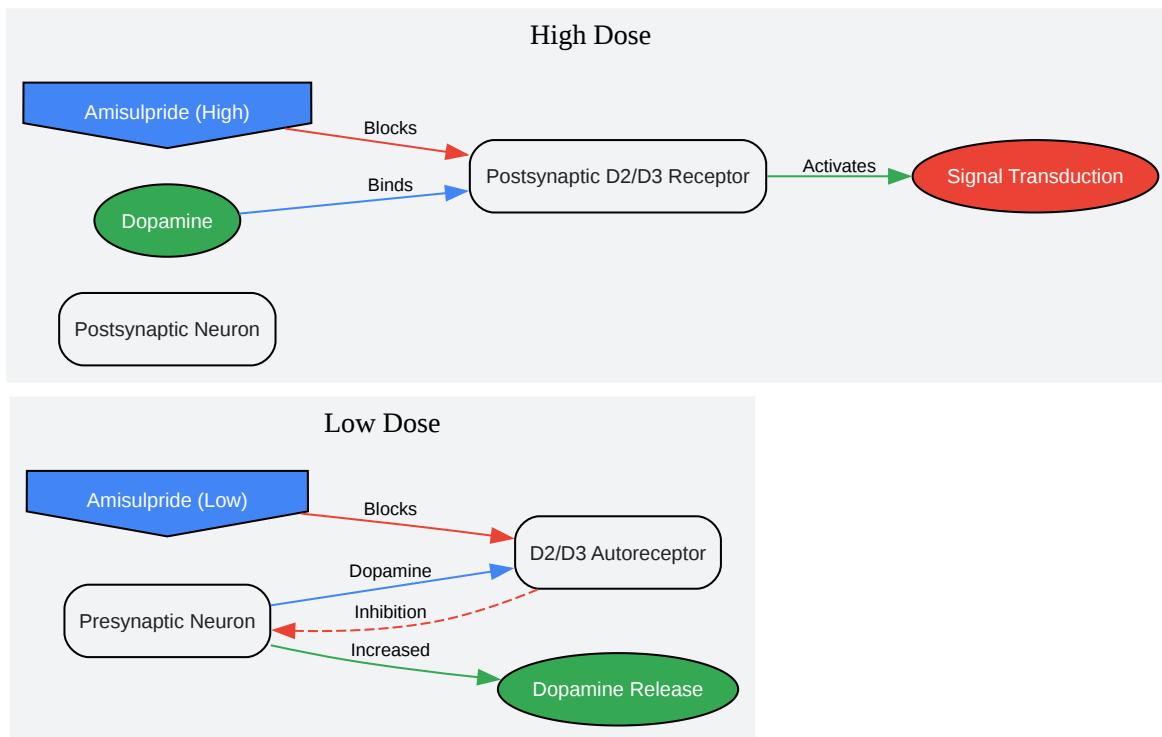
High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of amisulpride in a bulk drug or pharmaceutical formulation.

Methodology:

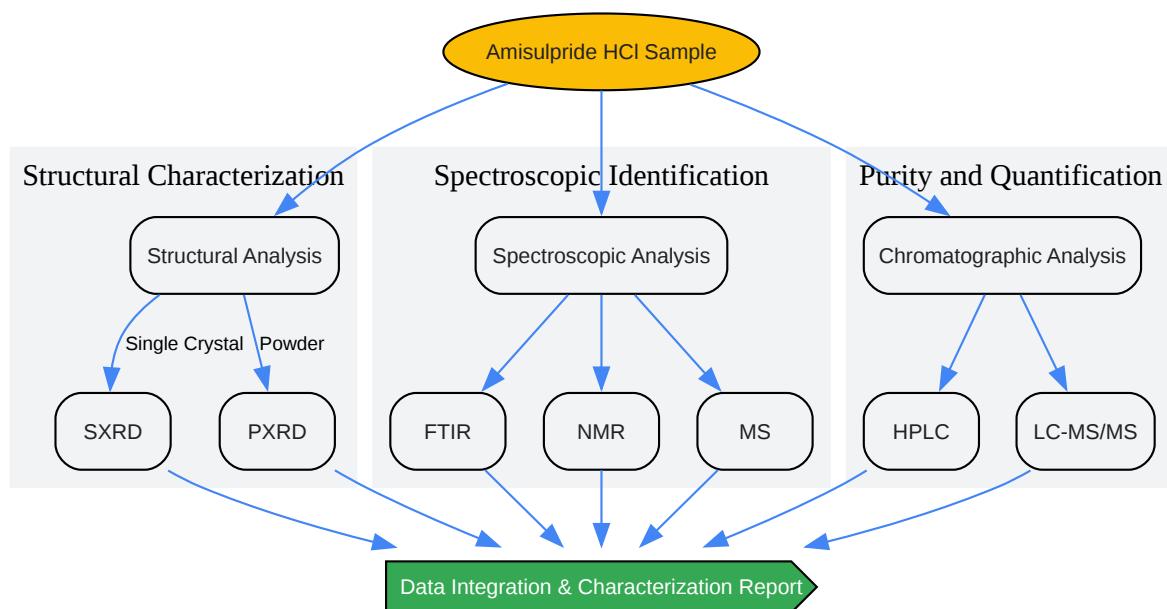
- **Chromatographic System:** Utilize an HPLC system equipped with a UV detector.
- **Column:** A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- **Mobile Phase:** An isocratic mobile phase consisting of a mixture of phosphate buffer (pH adjusted to 4.1 with orthophosphoric acid) and acetonitrile (e.g., 80:20 v/v).
- **Flow Rate:** 1.0 mL/min.
- **Detection:** Monitor the eluent at 227 nm.
- **Sample Preparation:** Accurately weigh and dissolve the **amisulpride hydrochloride** standard or sample in a suitable diluent (e.g., mobile phase) to a known concentration.
- **Analysis:** Inject a fixed volume of the standard and sample solutions into the chromatograph and record the chromatograms.
- **Quantification:** Determine the concentration of amisulpride in the sample by comparing its peak area to that of the standard.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Dose-dependent signaling pathway of amisulpride.



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Caption: Experimental workflow for **amisulpride hydrochloride** characterization.

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